N-(2-Formylphenyl)naphthalene-1-sulfonamide
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Overview
Description
N-(2-Formylphenyl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a naphthalene ring system substituted with a sulfonamide group and a formyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formylphenyl)naphthalene-1-sulfonamide typically involves the reaction of 2-formylphenylamine with naphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for sulfonamides, including this compound, often involve large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity. The choice of solvent and reaction conditions can be optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-Formylphenyl)naphthalene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-(2-Carboxyphenyl)naphthalene-1-sulfonamide.
Reduction: N-(2-Hydroxyphenyl)naphthalene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Formylphenyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-Formylphenyl)naphthalene-1-sulfonamide involves its interaction with biological targets through its sulfonamide and formyl groups. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the enzyme and disrupting folate synthesis in microorganisms. This mechanism is similar to that of other sulfonamide antibiotics .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Formylphenyl)benzenesulfonamide
- N-(2-Formylphenyl)naphthalene-2-sulfonamide
- N-(2-Chlorophenyl)naphthalene-1-sulfonamide
Uniqueness
N-(2-Formylphenyl)naphthalene-1-sulfonamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
646062-94-4 |
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Molecular Formula |
C17H13NO3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(2-formylphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H13NO3S/c19-12-14-7-2-4-10-16(14)18-22(20,21)17-11-5-8-13-6-1-3-9-15(13)17/h1-12,18H |
InChI Key |
BLJDJOAKTQRNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=CC=C3C=O |
Origin of Product |
United States |
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